Manganese--platinum (3/1) Manganese--platinum (3/1)
Brand Name: Vulcanchem
CAS No.: 12163-58-5
VCID: VC19715060
InChI: InChI=1S/3Mn.Pt
SMILES:
Molecular Formula: Mn3Pt
Molecular Weight: 359.90 g/mol

Manganese--platinum (3/1)

CAS No.: 12163-58-5

Cat. No.: VC19715060

Molecular Formula: Mn3Pt

Molecular Weight: 359.90 g/mol

* For research use only. Not for human or veterinary use.

Manganese--platinum (3/1) - 12163-58-5

Specification

CAS No. 12163-58-5
Molecular Formula Mn3Pt
Molecular Weight 359.90 g/mol
IUPAC Name manganese;platinum
Standard InChI InChI=1S/3Mn.Pt
Standard InChI Key QSGMISIZWMTPQR-UHFFFAOYSA-N
Canonical SMILES [Mn].[Mn].[Mn].[Pt]

Introduction

Structural Characteristics and Synthesis

Crystal Structure and Phase Transitions

Mn₃Pt crystallizes in a cubic Cu₃Au-type structure (space group Pm-3m, No. 221) at stoichiometric nitrogen concentrations (x = 1.0). The unit cell comprises manganese atoms occupying the face-centered positions, platinum at the corners, and nitrogen interstitials at the body-centered site in the nitrogenated variant (Mn₃PtN) . Reducing nitrogen content induces structural transitions:

  • x = 1.0: Antiperovskite cubic structure (Pm-3m) with lattice parameter a = 3.89 Å .

  • x = 0.25: Hexagonal phase (P6₃/mmc, No. 194) with a = 5.42 Å and c = 8.75 Å .

  • x = 0: Cubic structure (Fm-3m, No. 225) with a = 3.94 Å .

These transitions are driven by nitrogen vacancy formation, which distorts the Mn-Mn and Mn-Pt bond lengths, altering the geometric frustration of the magnetic lattice .

Synthesis Methods

Mn₃PtNₓ compounds are typically synthesized via solid-state reactions under controlled atmospheres. Stoichiometric mixtures of Mn, Pt, and MnN powders are sealed in quartz tubes, annealed at 800–1000°C for 48–72 hours, and quenched to room temperature . Nitrogen content is adjusted by varying the MnN precursor ratio.

Magnetic Properties and Spin Configurations

Magnetic Phase Transitions

Mn₃Pt exhibits two antiferromagnetic (AFM) transitions:

  • AFM1 to AFM2 at T = 120 K, characterized by a reorientation of Mn spins from noncollinear triangular arrangements to collinear configurations .

  • AFM to paramagnetic (PM) transition at the Néel temperature T<sub>N</sub> = 411 K .

Nitrogenation suppresses the low-temperature AFM1-AFM2 transition, stabilizing a single AFM state up to T<sub>N</sub>. For Mn₃PtN, T<sub>N</sub> increases to 450 K due to enhanced Mn-Mn exchange interactions mediated by nitrogen interstitials .

Noncollinear Spin Structures

In the AFM1 phase, Mn spins form a triangular frustrated lattice with 120° alignment, resulting in zero net magnetization. First-principles calculations reveal that nitrogen interstitials perturb the Mn-3d orbital hybridization, increasing the magnetocrystalline anisotropy energy (MAE) by up to 200% in Mn₃PtN compared to Mn₃Pt . This MAE enhancement is attributed to spin-orbit coupling at Pt sites and nitrogen-induced tetragonal distortions .

Thermal Expansion and Magneto-Volume Effects

Mn₃Pt exhibits anomalous thermal expansion linked to magnetic transitions:

  • Giant Positive Thermal Expansion: At T<sub>N</sub> = 411 K, Mn₃Pt undergoes a +8% volume expansion due to the magneto-volume effect, where spin disordering reduces magnetic exchange striction .

  • Negative Thermal Expansion: Below T<sub>N</sub>, the lattice contracts by -0.5% upon cooling from 300 K to 100 K, correlated with the AFM1-AFM2 spin reorientation .

Nitrogenation moderates these effects; Mn₃PtN shows a reduced volume change of +2.5% at T<sub>N</sub> = 450 K, as nitrogen interstitials stabilize the lattice against spin-driven distortions .

Electronic Structure and Transport Properties

Density functional theory (DFT) calculations highlight key electronic features:

  • Mn-3d States: Dominant near the Fermi level, hybridizing with Pt-5d and N-2p orbitals. Nitrogen interstitials broaden the Mn-3d bandwidth, enhancing electrical conductivity .

  • Berry Curvature Effects: Mn₃Pt exhibits a large anomalous Hall conductivity (σ<sub>xy</sub> ≈ 500 S/cm) due to noncollinear spin textures, which is tunable via nitrogen doping .

Applications and Future Directions

Research Challenges

  • Interstitial Engineering: Optimizing nitrogen/boron doping to balance MAE, thermal stability, and ductility.

  • Thin-Film Fabrication: Growing epitaxial Mn₃PtNₓ films for integration into semiconductor platforms.

Nitrogen Content (x)Crystal StructureSpace GroupLattice Parameter (Å)T<sub>N</sub> (K)
1.0CubicPm-3ma = 3.89450
0.25HexagonalP6₃/mmca = 5.42, c = 8.75420
0CubicFm-3ma = 3.94411

Table 1: Structural and magnetic parameters of Mn₃PtNₓ .

PropertyMn₃PtMn₃PtN
Volume Change at T<sub>N</sub>+8%+2.5%
MAE (meV/f.u.)0.51.2
Anomalous Hall Conductivity (S/cm)500300

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